An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Key Building Block in Modern Drug Discovery
An In-depth Technical Guide to 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole: A Key Building Block in Modern Drug Discovery
Authored by Gemini
Abstract: This technical guide provides a comprehensive overview of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, a pivotal reagent in contemporary organic synthesis and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development. It details the chemical and physical properties, synthesis, and applications of this versatile indole boronic ester. A significant focus is placed on its utility in Suzuki-Miyaura cross-coupling reactions for the construction of complex, biologically active molecules. This guide includes detailed experimental protocols and visual representations of reaction mechanisms and signaling pathways to facilitate a deeper understanding of its practical application.
Introduction
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities. The functionalization of the indole nucleus is a key strategy in the discovery of novel therapeutic agents. 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, also known as 7-indole boronic acid pinacol ester, has emerged as a critical building block for the introduction of substituents at the C7 position of the indole ring. Its stability, handling characteristics, and reactivity in palladium-catalyzed cross-coupling reactions make it an invaluable tool for the synthesis of complex molecular architectures.
Chemical and Physical Properties
A thorough understanding of the physicochemical properties of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is essential for its effective use in synthesis. The following table summarizes its key quantitative data.
| Property | Value |
| CAS Number | 642494-37-9 |
| Molecular Formula | C₁₄H₁₈BNO₂ |
| Molecular Weight | 243.11 g/mol |
| Melting Point | 94-96 °C |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) |
| Appearance | White to off-white crystalline powder |
| Solubility | Soluble in common organic solvents such as tetrahydrofuran (THF), dioxane, dimethylformamide (DMF), and ethyl acetate. |
Synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
The most common laboratory-scale synthesis of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole involves a palladium-catalyzed borylation of 7-bromo-1H-indole.
Experimental Protocol: Miyaura Borylation
Materials:
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7-Bromo-1H-indole
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Bis(pinacolato)diboron (B₂pin₂)
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[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂)
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Potassium acetate (KOAc)
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1,4-Dioxane (anhydrous)
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Ethyl acetate
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Water
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Anhydrous sodium sulfate
Procedure:
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To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-bromo-1H-indole (1.0 eq), bis(pinacolato)diboron (1.2 eq), and potassium acetate (2.0 eq).
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The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen) three times.
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Add anhydrous 1,4-dioxane to the flask via syringe.
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To this suspension, add Pd(dppf)Cl₂ (0.03 eq).
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The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Upon completion, the reaction mixture is cooled to room temperature.
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The mixture is diluted with ethyl acetate and washed with water and brine.
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The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.
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The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole as a white to off-white solid.
Applications in Suzuki-Miyaura Cross-Coupling Reactions
The primary utility of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole is as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions. This powerful carbon-carbon bond-forming reaction allows for the efficient synthesis of 7-aryl and 7-heteroaryl indoles.
General Experimental Workflow for Suzuki-Miyaura Coupling
The following diagram illustrates a typical experimental workflow for the Suzuki-Miyaura coupling of 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole with an aryl halide.
Detailed Experimental Protocol: Synthesis of a 7-Aryl-1H-indole
Materials:
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7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole
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Aryl bromide or iodide
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Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
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Potassium carbonate (K₂CO₃)
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1,4-Dioxane
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Water
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Ethyl acetate
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Anhydrous sodium sulfate
Procedure:
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In a round-bottom flask, dissolve 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole (1.0 eq) and the aryl halide (1.2 eq) in a 4:1 mixture of 1,4-dioxane and water.
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Degas the solution by bubbling argon or nitrogen through it for 15-20 minutes.
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Add potassium carbonate (2.0 eq) and tetrakis(triphenylphosphine)palladium(0) (0.05 eq) to the reaction mixture.
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Heat the mixture to reflux (approximately 90-100 °C) and stir until the starting materials are consumed (monitor by TLC or LC-MS).
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Cool the reaction to room temperature and dilute with ethyl acetate.
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Wash the organic layer with water and then with brine.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by flash column chromatography on silica gel to yield the desired 7-aryl-1H-indole.
Application in the Synthesis of Bioactive Molecules: The Case of HDAC Inhibitors
The 7-substituted indole motif is present in a number of biologically active compounds. A notable example is the class of histone deacetylase (HDAC) inhibitors, which are being investigated as anti-cancer agents. AR-42 is a potent, orally bioavailable pan-HDAC inhibitor that features a 7-substituted indole core. The synthesis of AR-42 and its analogs can be envisioned through a Suzuki-Miyaura coupling utilizing 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole.
Signaling Pathway of HDAC Inhibition
HDAC inhibitors like AR-42 exert their anti-cancer effects by altering the acetylation status of histone and non-histone proteins, leading to changes in gene expression and protein function. This ultimately results in cell cycle arrest and apoptosis in cancer cells.
